5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile
Description
Properties
Molecular Formula |
C7H8BrN3 |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
5-bromo-1-propan-2-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-5(2)11-7(8)6(3-9)4-10-11/h4-5H,1-2H3 |
InChI Key |
IPUFBLKLIBLPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile
General Synthetic Strategy
The synthesis of this compound typically involves constructing the pyrazole core, introducing the isopropyl substituent at the nitrogen atom, and subsequently brominating the 5-position. The nitrile group at the 4-position is either introduced during ring formation or through functional group transformation.
Detailed Preparation Routes
Pyrazole Core Formation and Isopropyl Substitution
- The pyrazole ring is commonly formed by condensation reactions involving hydrazine derivatives and α,β-unsaturated compounds or their equivalents.
- For the isopropyl substitution at the nitrogen (N-1), alkylation of the pyrazole nitrogen with isopropyl halides or isopropyl sulfonates under basic conditions is employed.
- Alternatively, the isopropyl group can be introduced via the use of isopropyl-substituted hydrazines in the initial ring formation step.
Introduction of the Nitrile Group at the 4-Position
- The nitrile functionality is introduced either by using nitrile-containing precursors or by converting suitable functional groups (such as aldehydes or carboxylic acids) to nitriles via dehydration or substitution reactions.
- A common approach is the use of cyanoacetyl derivatives in the pyrazole ring construction.
Bromination at the 5-Position
- Bromination is typically achieved using brominating agents such as phosphorus oxybromide or N-bromosuccinimide (NBS).
- The reaction conditions are controlled to selectively brominate the 5-position of the pyrazole ring without affecting other sensitive groups.
- Phosphorus oxybromide has been reported to be effective in brominating pyrazole intermediates in acetonitrile solvent at elevated temperatures (80-90 °C) with reaction times around 80 minutes, followed by filtration to remove sodium bromide by-products.
Specific Example from Literature
A patent describes a continuous two-step process for preparing bromopyrazole intermediates structurally related to this compound:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of maleic acid diester with hydrazinopyridine derivative in alkaline solution | 80-90 °C, 30 minutes | Produces sodium salt of pyrazole carboxylate intermediate |
| 2 | Bromination of sodium salt with phosphorus oxybromide in acetonitrile | 80-90 °C, 80 minutes | Yields 3-bromo-pyrazole derivative; sodium bromide precipitated and recovered |
This method omits neutralization steps with acetic acid and sodium bicarbonate, improving yield and reducing wastewater.
Industrial Production Process Overview
The industrial synthesis of related bromo-pyrazole compounds, such as 5-bromo-1-(2-pyrimidinyl)-1H-pyrazole-4-carbonitrile, involves:
- Purification of raw materials (e.g., 2-pyrimidinecarboxylic acid derivatives)
- Subsequent chemical transformations including bromination, nitration, and reduction
- Purification of the final product by crystallization, filtration, and distillation
- Characterization by spectroscopy and chromatography to ensure purity and identity
Though specific details for this compound are less documented, analogous steps are expected.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Pyrazole ring formation | Condensation of hydrazine derivatives | Base catalyzed, solvent varies |
| Isopropyl substitution | Alkylation with isopropyl halides | Basic conditions, temperature controlled |
| Bromination agent | Phosphorus oxybromide or NBS | Phosphorus oxybromide preferred for selectivity |
| Bromination temperature | 80-90 °C | Ensures complete reaction with minimal side products |
| Bromination time | 60-90 minutes | Optimized for maximum yield |
| Solvent | Acetonitrile or similar aprotic solvent | Facilitates bromination and product isolation |
| Purification methods | Crystallization, filtration, distillation | Removes impurities and by-products |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance Spectroscopy (NMR): Confirms substitution pattern on pyrazole ring and presence of isopropyl and nitrile groups.
- Mass Spectrometry (MS): Verifies molecular weight and bromine isotope pattern.
- Infrared Spectroscopy (IR): Detects nitrile stretching vibrations (~2200 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
- Elemental Analysis: Confirms bromine content and overall composition.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations :
Physicochemical and Spectral Data
- Molecular Weight Trends : Increasing substituent size correlates with higher molecular weights: methyl (186.01) < ethyl (200.04) < isopropyl (214.07) < phenyl (248.08) .
- Spectroscopic Characterization: Analogs like 5-amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (MW 255.2) have been characterized via $^1$H NMR and mass spectrometry, providing a benchmark for structural confirmation of related compounds .
Comparison with Non-Pyrazole Heterocycles
Imidazole Derivatives
4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile (CAS 162759-92-4) shares a nitrile group but differs in heterocycle (imidazole vs. pyrazole) and substituents (nitro group). Its molecular weight (231.01 g/mol) and density (2.02 g/cm³) reflect increased polarity due to the nitro group .
Indazole and Pyrroloimidazole Analogs
Compounds like 5-Bromo-2,6-dimethyl-2H-indazole (CAS 1159511-90-6) and pyrroloimidazole derivatives (e.g., CAS 882881-15-4) highlight the diversity of brominated heterocycles but lack the nitrile functionality critical for specific reactivities .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or via halogenation of pre-formed pyrazole intermediates. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in a solvent like DMF or DCM . Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
- Optimization : Adjusting stoichiometry, temperature, and catalyst (e.g., Lewis acids like FeCl₃) improves yield. Solvent polarity impacts regioselectivity; non-polar solvents favor bromination at the pyrazole 5-position .
Q. How is the structure of this compound confirmed experimentally?
- Characterization Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., isopropyl CH₃ groups at δ ~1.2–1.5 ppm and pyrazole ring protons at δ 7.5–8.5 ppm) .
- IR Spectroscopy : The cyano group (C≡N) shows a sharp peak near 2230 cm⁻¹, while C-Br stretches appear at ~550–650 cm⁻¹ .
- X-ray Crystallography : Resolves bond lengths and angles, confirming bromine and isopropyl spatial arrangements .
Q. What are the primary applications of this compound in medicinal chemistry?
- Research Applications :
- Enzyme Inhibition : The bromine and cyano groups enhance interactions with enzymatic active sites (e.g., kinase or protease targets). For example, pyrazole derivatives inhibit COX-2 in anti-inflammatory studies .
- Structure-Activity Relationship (SAR) Studies : Modifying the isopropyl group alters lipophilicity, impacting bioavailability and target binding .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of pyrazole precursors be addressed?
- Mechanistic Insight : Bromination regioselectivity depends on electronic and steric factors. Electron-donating groups (e.g., isopropyl) direct bromine to the 5-position via electrophilic aromatic substitution. Computational DFT studies predict charge distribution to guide synthetic design .
- Experimental Validation : Use directing groups (e.g., nitro or cyano) to temporarily block undesired positions, followed by deprotection .
Q. What strategies resolve contradictions in biological activity data across pyrazole derivatives?
- Case Study : Inconsistent IC₅₀ values for similar compounds may arise from assay conditions (e.g., pH, solvent). For example, the isopropyl group in this compound increases steric hindrance compared to phenyl analogs, reducing binding affinity in some kinase assays .
- Resolution : Normalize data using control compounds (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., SPR or ITC) .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
- Methods :
- Molecular Docking : Predict binding modes with targets (e.g., EGFR or PI3K) using software like AutoDock Vina. The cyano group’s electron-withdrawing nature enhances hydrogen bonding with catalytic residues .
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and metabolic stability. For instance, replacing isopropyl with smaller alkyl groups may reduce metabolic clearance .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
- Analytical Workflow :
- HPLC-MS : Detects impurities at ppm levels (e.g., dehalogenated byproducts or oxidation products).
- Elemental Analysis : Confirms stoichiometry of Br and N .
- Mitigation : Optimize reaction quenching (e.g., rapid cooling) and employ scavengers (e.g., silica gel) to adsorb reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
